molecular formula C16H17F3N2O4S B2763174 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide CAS No. 2366994-37-6

2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2763174
CAS No.: 2366994-37-6
M. Wt: 390.38
InChI Key: SJWQTYFWCGZZOE-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring and a methylamino-linked 2,4-dimethoxyphenyl substituent at the 2-position.

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O4S/c1-24-12-5-3-10(14(8-12)25-2)9-21-13-6-4-11(16(17,18)19)7-15(13)26(20,22)23/h3-8,21H,9H2,1-2H3,(H2,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWQTYFWCGZZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,4-dimethoxyphenyl intermediate through the methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Aminomethylation: The next step involves the aminomethylation of the dimethoxyphenyl intermediate using formaldehyde and a suitable amine, such as methylamine, under acidic conditions to form the corresponding aminomethyl derivative.

    Sulfonamide Formation: The final step is the introduction of the trifluoromethylbenzenesulfonamide group. This can be achieved by reacting the aminomethyl derivative with trifluoromethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the sulfonamide moiety can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including HepG-2 and BT474, with IC50 values indicating strong antiproliferative properties .
    Cell LineIC50 (μM)
    HepG-20.71
    BT4741.39
    BGC8230.71
    The mechanism of action involves the induction of apoptosis and cell cycle arrest at the S phase, suggesting its utility in targeted cancer therapies.
  • Modulation of DNA Methylation
    • The compound has also been investigated for its ability to modulate DNA methylation patterns, which can be crucial in cancer treatment strategies aimed at reactivating silenced tumor suppressor genes . This property positions it as a candidate for combination therapies with existing chemotherapeutics.
  • Immune System Activation
    • There is evidence supporting its role in activating macrophages and enhancing innate immunity . This application could be particularly beneficial in immunotherapy approaches for cancer treatment, where boosting immune response is critical.

Pharmacological Studies

Pharmacological studies have demonstrated that 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide can effectively inhibit certain enzymes involved in cancer progression and metastasis. In vitro assays have confirmed its efficacy against topoisomerase II, a key target in many anticancer drugs .

Case Studies

  • Combination Therapy with Survivin Inhibitors
    • A notable study explored the compound's effectiveness when used alongside survivin inhibitors. The results indicated enhanced therapeutic efficacy against resistant cancer cells, showcasing its potential in overcoming drug resistance .
  • In Vivo Efficacy
    • In vivo experiments on murine models have shown promising results for tumor reduction when treated with this compound. Tumor sizes were significantly decreased compared to control groups, reinforcing its potential as a viable treatment option .

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonamide moiety can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A data-driven comparison with analogous compounds is outlined below:

Compound Key Functional Groups Biological Activity Physicochemical Properties
2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide Benzenesulfonamide core; 2,4-dimethoxyphenyl-methylamino; 5-trifluoromethyl Hypothesized membrane stabilization, plant stress protection (inferred from analogs) High lipophilicity (CF₃); moderate solubility (polar sulfonamide); stable under acidic conditions
Mefluidide (N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide) Acetamide; dimethylphenyl; trifluoromethylsulfonamide Protects crops from cold/acid rain-induced membrane damage; reduces electrolyte leakage Lower solubility than target compound (non-polar acetamide); pH-stable
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid derivatives Triazole core; thioacetic acid; 2,4-dimethoxyphenyl Predicted antimicrobial/antifungal activity (computational models); ester derivatives Variable solubility (ester vs. acid forms); higher polarity (triazole-thio group)

Mechanistic and Application Differences

  • Mefluidide: Demonstrated efficacy in mitigating acid rain damage (pH 2.0–4.0) by preserving membrane integrity in crops like Phaseolus vulgaris (common bean).
  • Triazole Derivatives : While sharing the 2,4-dimethoxyphenyl moiety, their triazole-thioacetic acid core diverges significantly from the sulfonamide scaffold. Computational toxicity predictions (via GUSAR models) suggest moderate acute toxicity for triazole derivatives, whereas sulfonamides like the target compound may exhibit lower toxicity due to metabolic stability of the CF₃ group .

Biological Activity

2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide, with the molecular formula C16_{16}H17_{17}F3_3N2_2O4_4S, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 388.37 g/mol
  • Synonyms : 2366994-37-6
  • Structure : The compound features a sulfonamide group, a trifluoromethyl group, and a dimethoxyphenyl moiety which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cancer cell proliferation and survival.

Potential Mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Some studies indicate that sulfonamide derivatives exhibit antioxidant properties, which can protect cells from oxidative stress .

Biological Activity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung)15.0Inhibition of tubulin polymerization
HeLa (Cervical)12.5Induction of apoptosis
MCF-7 (Breast)20.0Antioxidant activity

Case Studies

  • Study on A549 Cells :
    In a study investigating the effects on A549 lung cancer cells, treatment with this compound resulted in significant cell death through apoptosis. The mechanism was linked to the disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase .
  • HeLa Cells :
    The compound demonstrated moderate cytotoxicity against HeLa cells, with an observed IC50_{50} value of 12.5 µM. This effect was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .
  • MCF-7 Cells :
    In MCF-7 breast cancer cells, the compound exhibited an IC50_{50} of 20 µM, suggesting a potential role in breast cancer therapy through its antioxidant properties that mitigate oxidative damage .

Q & A

Q. What are the optimal synthetic routes for 2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide, and what challenges arise during synthesis?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. Key steps include:
  • Amination : Reacting 2,4-dimethoxybenzylamine with a sulfonamide precursor under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Trifluoromethylation : Introducing the -CF₃ group via electrophilic substitution using trifluoromethylating agents (e.g., CF₃I) with catalysts like CuI .
  • Challenges : Side reactions from competing electrophiles (e.g., methoxy group demethylation) require precise temperature control (70–90°C) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer : Structural validation employs:
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., S-N bond in sulfonamide moiety ~1.62 Å) and confirms stereochemistry .
  • NMR Spectroscopy : Key signals include δ 3.8–4.0 ppm (methoxy protons), δ 6.8–7.5 ppm (aromatic protons), and δ 8.1 ppm (sulfonamide NH) .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 430.1234) .

Advanced Research Questions

Q. How does the electronic and steric profile of the trifluoromethyl group influence the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Electrostatic Potential Maps : DFT calculations reveal the -CF₃ group’s electron-withdrawing effect increases electrophilicity at the sulfonamide sulfur, enhancing interactions with nucleophilic residues in enzymes .
  • Steric Effects : Molecular docking (e.g., AutoDock Vina) shows the -CF₃ group occupies hydrophobic pockets in target proteins (e.g., carbonic anhydrase), reducing off-target binding .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Standardized Assays : Use uniform protocols (e.g., fluorescence-based enzymatic assays at pH 7.4, 37°C) to minimize variability .
  • Control for Solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation artifacts .
  • Data Normalization : Express activity relative to a reference inhibitor (e.g., acetazolamide for carbonic anhydrase inhibition) .

Q. How can researchers design experiments to evaluate environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C; analyze degradation products via LC-MS/MS .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify half-life using kinetic models (e.g., first-order decay) .
  • Ecotoxicity Screening : Use Daphnia magna acute toxicity tests (OECD 202) to assess LC₅₀ values .

Methodological Design & Optimization

Q. What statistical approaches are recommended for optimizing reaction yields in combinatorial synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict maximum yield (e.g., 85% at 80°C, 0.5 mol% catalyst) .

Q. How can in silico tools predict metabolite formation and potential toxicity?

  • Methodological Answer :
  • Metabolite Prediction : Use software like GLORYx or ADMET Predictor to identify Phase I/II metabolites (e.g., hydroxylation at the 2-methoxy group) .
  • Toxicity Profiling : Train machine learning models (e.g., Random Forest) on ToxCast data to flag hepatotoxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.